Minaxolone - 62571-87-3

Minaxolone

Catalog Number: EVT-438536
CAS Number: 62571-87-3
Molecular Formula: C25H43NO3
Molecular Weight: 405.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Minaxolone is a corticosteroid hormone.
Source and Classification

Minaxolone is classified under neuroactive steroids and small molecule drugs. Its molecular formula is C25H43NO3\text{C}_{25}\text{H}_{43}\text{N}\text{O}_{3}, with a molar mass of approximately 405.623 g/mol. The compound is also indexed under the CAS number 62571-87-3 and has various identifiers across chemical databases such as PubChem and ChemSpider .

Synthesis Analysis

Methods and Technical Details

The synthesis of Minaxolone involves multiple steps that modify steroidal structures to achieve the desired neuroactive properties. Key reactions include:

  • Oxidation: Utilizes oxidizing agents like potassium permanganate to introduce hydroxyl groups.
  • Reduction: Employs reducing agents such as lithium aluminum hydride to modify carbonyl functionalities.
  • Substitution: Involves the introduction of ethoxy and dimethylamino groups at specific positions on the steroid backbone.

These reactions require precise control over reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

Minaxolone's molecular structure features a steroid backbone with specific functional groups that contribute to its biological activity. The compound's structural representation can be denoted in various formats:

  • Canonical SMILES: CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C
  • InChIKey: NCGLTZSBTFVVAW-KNXRZYMVSA-N

The presence of hydroxyl (-OH), ethoxy (-O-CH2-CH3), and dimethylamino (-N(CH3)2) groups are critical for its interaction with neurotransmitter receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Minaxolone participates in several chemical reactions that highlight its reactivity:

  • Oxidation: Converts specific carbon centers into hydroxyl groups, enhancing solubility and reactivity.
  • Reduction: Modifies ketones or aldehydes within the structure to alcohols.
  • Substitution Reactions: Introduces new functional groups that can alter pharmacological activity.

These reactions are crucial for studying the compound's derivatives and understanding structure-activity relationships in neuroactive steroids .

Mechanism of Action

Process and Data

Minaxolone primarily exerts its effects through modulation of gamma-aminobutyric acid A receptors. It enhances GABAergic activity by binding to an allosteric site distinct from benzodiazepines. This binding increases chloride ion influx into neurons, leading to hyperpolarization and inhibition of neuronal excitability.

The mechanism involves:

  1. Binding to GABA_A receptors.
  2. Enhancing the receptor's response to endogenous GABA.
  3. Resulting in increased inhibitory neurotransmission within the central nervous system .
Physical and Chemical Properties Analysis

Physical Properties

Minaxolone exhibits several notable physical properties:

  • Molecular Weight: 405.623 g/mol
  • State: Solid at room temperature
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Engages in typical reactions associated with steroid compounds, including oxidation and reduction.

These properties are essential for its handling in laboratory settings and potential applications .

Applications

Scientific Uses

Minaxolone has been extensively studied for its unique properties as a neuroactive steroid. Its applications include:

  • Research Tool: Used in studies investigating the effects of steroid modifications on receptor activity.
  • Potential Anesthetic Agent: Although it was withdrawn from clinical trials, its interactions with GABA_A receptors make it a candidate for further exploration in anesthetic research.
Introduction to Minaxolone

Historical Development and Clinical Significance of Neurosteroid Anesthetics

The development of neurosteroid anesthetics originated with Hans Selye's 1941 discovery that pregnane and androstane steroids induced sedation and anesthesia in rats. This sparked interest in harnessing endogenous neurosteroids for therapeutic anesthesia. Early clinical applications included hydroxydione (introduced 1955), which demonstrated favorable safety with minimal cardiorespiratory depression but caused thrombophlebitis due to formulation limitations. The 1970s saw the introduction of Althesin (CT1341), combining alfaxalone and alfadolone acetate, which offered rapid onset/recovery and a high therapeutic index but was withdrawn due to anaphylactic reactions to its Cremophor EL vehicle [1] [4]. This timeline established neurosteroids as agents with distinct pharmacological advantages over traditional anesthetics, including rapid emergence profiles and reduced cardiorespiratory compromise [1] [6]. Minaxolone emerged in this context as a water-soluble successor designed to overcome previous formulation challenges while retaining beneficial anesthetic properties [4] [9].

Table 1: Evolution of Neurosteroid Anesthetics

CompoundIntroduction EraKey AdvantagesWithdrawal Reasons
Hydroxydione1950sMinimal cardiorespiratory depression, smooth emergenceThrombophlebitis, pain on injection
Althesin (CT1341)1970sRapid onset/recovery, high therapeutic indexCremophor EL vehicle anaphylaxis
MinaxoloneLate 1970sWater solubility, rapid recovery, no injection painToxicological findings in rat studies

Minaxolone in the Context of Neuroactive Steroid Pharmacology

Minaxolone (chemical name: 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one; molecular formula: C₂₅H₄₃NO₃) belongs to the pregnane steroid class featuring structural modifications critical to its function. The 2β-ethoxy group conferred water solubility, eliminating the need for problematic solubilizing vehicles like Cremophor EL. Its 3α-hydroxy configuration enabled potent positive allosteric modulation of GABAA receptors, the primary mechanism underlying its anesthetic effects [2] [4]. Minaxolone demonstrated approximately threefold greater potency than Althesin in preclinical models, acting as a highly effective positive modulator at GABAA receptors where it enhanced [³H]muscimol binding by 69% and inhibited t-butylbicyclophosphorothionate (TBPS) binding (IC₅₀ = 1 μM) [5] [8]. Unlike earlier agents, minaxolone maintained efficacy without causing significant venous irritation or pain during intravenous administration [3] [7]. Its rapid redistribution and high clearance (exceeding hepatic blood flow) contributed to predictable pharmacokinetics and swift postoperative recovery [7].

Rationale for Initial Development and Subsequent Withdrawal

Minaxolone was developed to address two critical limitations of earlier neurosteroid anesthetics: vehicle toxicity and poor aqueous solubility. The withdrawal of Althesin due to Cremophor EL-related anaphylaxis created an unmet need for a safely formulated neurosteroid anesthetic. Minaxolone's water solubility offered a solution, enabling administration without organic solvents [4] [9]. Clinical trials demonstrated promising profiles including:

  • Rapid induction (0.5 mg/kg standard dose)
  • Minimal venous complications (low pain and thrombophlebitis incidence)
  • Swift recovery (within 45 minutes after infusion) [3] [7]

Despite these advantages, chronic toxicology studies in rats revealed equivocal toxicological findings, including potential carcinogenicity with long-term exposure. With alternative anesthetics (e.g., propofol) available, developers prioritized risk mitigation over clinical advancement. Glaxo Group Research responsibly withdrew minaxolone from clinical development in October 1979 despite its promising human trial data [2] [9].

Table 2: Minaxolone Development and Withdrawal Factors

Development DriversClinical Advantages ObservedWithdrawal Triggers
Water solubility avoiding Cremophor ELLow incidence of injection site reactionsLong-term rat toxicity concerns
High potency (3x Althesin)Rapid onset and recovery profilePotential carcinogenicity signals
Favorable GABAergic pharmacologyHemodynamic stability during infusionAvailability of alternative agents

Properties

CAS Number

62571-87-3

Product Name

Minaxolone

IUPAC Name

1-[(2S,3S,5S,8S,9S,10S,11R,13S,14S,17S)-11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C25H43NO3

Molecular Weight

405.6 g/mol

InChI

InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,24-,25+/m0/s1

InChI Key

NCGLTZSBTFVVAW-KNXRZYMVSA-N

SMILES

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C

Synonyms

11 alpha-N,N-dimethylamino-2 beta-ethoxy-3 alpha-hydroxy-5 alpha-pregnan-20-one
2 beta-ethoxy-3 alpha-hydroxy-11 alpha-dimethylamino-5 alpha-pregnan-20-one
minaxolone
minaxolone citrate, (2beta,3alpha,5alpha,11alpha)-isomer
Pregnan-20-one, 11-(dimethylamino)-2-ethoxy-3-hydroxy-, (2beta,3alpha,5alpha,11alpha)-

Canonical SMILES

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C

Isomeric SMILES

CCO[C@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)N(C)C)C[C@@H]1O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.